tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate
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Overview
Description
tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate: is a chemical compound with the molecular formula C12H19NO3 It is known for its unique spirocyclic structure, which consists of a spiro[33]heptane ring system fused with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the carbamate to the ketone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Chemistry: tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the construction of complex molecules and the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its spirocyclic core can impart desirable properties such as increased metabolic stability and improved binding affinity to biological targets .
Industry: The compound’s applications in industry include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism by which tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance the compound’s ability to interact with these targets through unique spatial arrangements and electronic properties .
Comparison with Similar Compounds
- tert-Butyl N-[(6-oxospiro[3.3]heptan-2-yl)methyl]carbamate
- tert-Butyl N-(3-oxospiro[3.3]heptan-1-yl)carbamate
- tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate
Uniqueness: tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate is unique due to its specific stereochemistry and the position of the carbamate group. This distinct structure can result in different reactivity and biological activity compared to similar compounds. Its spirocyclic core also contributes to its stability and potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl N-[(7S)-2-oxospiro[3.3]heptan-7-yl]carbamate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9-4-5-12(9)6-8(14)7-12/h9H,4-7H2,1-3H3,(H,13,15)/t9-/m0/s1 |
InChI Key |
SICOGNDJJMZZND-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC12CC(=O)C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CC(=O)C2 |
Origin of Product |
United States |
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